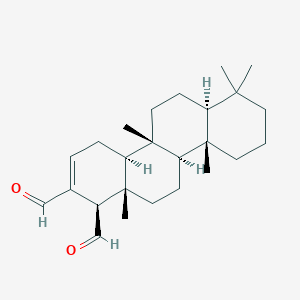
12-Deacetoxyscalaradial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Deacetoxyscalaradial is a biologically active tetracyclic marine sesterterpene. It belongs to the family of scalaranic sesterterpenoids, which are secondary metabolites of marine organisms. These compounds have garnered significant attention due to their promising biological properties, including potential anticancer activities .
Applications De Recherche Scientifique
12-Deacetoxyscalaradial has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex natural product synthesis.
Biology: Its biological activities, such as anticancer properties, make it a subject of interest in biological research.
Medicine: Potential therapeutic applications are being explored, particularly in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of scalarenedial involves the construction of the scalaranic skeleton, which is a complex process due to the presence of multiple chiral centers. One notable method is the enantioselective synthesis developed by Corey, Luo, and Lin. This method involves the use of a chiral auxiliary to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of scalarenedial is not well-documented, likely due to the complexity of its synthesis and the specificity of its biological sources. Most of the available scalarenedial is obtained through extraction from marine sponges.
Analyse Des Réactions Chimiques
Types of Reactions
12-Deacetoxyscalaradial undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of scalarenedial include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols.
Mécanisme D'action
The mechanism of action of scalarenedial involves its interaction with molecular targets in cancer cells. It is believed to induce apoptosis (programmed cell death) and inhibit cell proliferation. The exact molecular pathways are still under investigation, but it is known to affect various signaling pathways involved in cancer progression .
Comparaison Avec Des Composés Similaires
12-Deacetoxyscalaradial is unique among sesterterpenoids due to its specific tetracyclic structure and biological activity. Similar compounds include:
Scalaradial: Another sesterterpene with a similar skeleton but different functional groups.
Furoscalarol: A furanosesterterpenoid with distinct biological properties.
Sarcotin I and J: Norsesterterpenoid compounds with weaker cytotoxicities compared to scalarenedial
This compound stands out due to its potent biological activities and the complexity of its synthesis, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
154554-90-2 |
|---|---|
Formule moléculaire |
C53H58O6P2 |
Poids moléculaire |
0 |
Synonymes |
12-deacetoxyscalaradial |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



